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Introduction: Navigating the Challenges of
Esterifying Sterically Hindered Carboxylic Acids
The esterification of carboxylic acids is a cornerstone transformation in organic synthesis,

pivotal in the development of pharmaceuticals, agrochemicals, and materials. 3,5-
Dimethylphenylacetic acid, with its neopentyl-like structure, presents a significant steric

challenge to this fundamental reaction. The bulky dimethylphenyl group shields the carboxylic

acid moiety, retarding the approach of nucleophilic alcohols and often leading to low yields or

the failure of standard esterification protocols.

This comprehensive guide provides an in-depth analysis of various robust esterification

methods suitable for sterically hindered substrates like 3,5-Dimethylphenylacetic acid. We

will delve into the mechanistic underpinnings of each protocol, offering field-proven insights to

aid in the selection of the most appropriate method for your synthetic goals. Each protocol is

designed to be a self-validating system, with explanations for key experimental choices to

ensure reliable and reproducible results.

Method 1: The Classic Approach - Fischer-Speier
Esterification
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The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid

and an alcohol.[1][2] While its reversible nature can be a drawback, strategic modifications can

effectively drive the reaction to completion, even with hindered substrates.

Causality of Experimental Choices
The primary challenge in the Fischer esterification is overcoming the unfavorable equilibrium.[3]

To achieve high yields with 3,5-dimethylphenylacetic acid, two key principles are exploited:

Le Chatelier's Principle: By using a large excess of the alcohol, the equilibrium is shifted

towards the product side.[2][3] Often, the alcohol itself can serve as the solvent.

Water Removal: The continuous removal of the water byproduct is another effective strategy

to drive the reaction forward. This can be achieved azeotropically with a Dean-Stark

apparatus or by using a dehydrating agent.[4]

Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are

essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its

electrophilicity and facilitating the nucleophilic attack by the alcohol.[3][4]

Experimental Workflow: Fischer-Speier Esterification

Reaction Setup Reaction Work-up and Purification

Combine 3,5-Dimethylphenylacetic Acid,
excess alcohol, and magnetic stir bar

in a round-bottom flask.

Slowly add a catalytic amount
of concentrated H₂SO₄ or p-TsOH.

Attach a reflux condenser
(and Dean-Stark trap if used).

Heat the mixture to reflux
and monitor by TLC or GC.

Cool to room temperature and
remove excess alcohol (rotovap).

Dilute with an organic solvent
and wash with aqueous NaHCO₃.

Wash with brine, dry over Na₂SO₄,
and filter.

Concentrate in vacuo to yield
the crude ester.

Purify by column chromatography
or distillation.
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Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Fischer-Speier Esterification of 3,5-
Dimethylphenylacetic Acid
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Parameter Value/Condition Rationale

Reactants

3,5-Dimethylphenylacetic Acid 1.0 eq The limiting reagent.

Alcohol 10-50 eq (or as solvent)
Drives the reaction equilibrium

forward.

Catalyst

Concentrated H₂SO₄ or p-

TsOH
0.05 - 0.1 eq

Protonates the carboxylic acid

to activate it.

Solvent

Excess Alcohol or Toluene To dissolve reactants
Toluene allows for azeotropic

removal of water.

Reaction Conditions

Temperature Reflux
Provides the necessary

activation energy.

Time 4 - 24 hours
Reaction times can be long for

hindered substrates.

Work-up

Quenching Saturated aq. NaHCO₃ Neutralizes the acid catalyst.

Extraction Diethyl ether or Ethyl acetate To isolate the ester product.

Step-by-Step Methodology:

To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylphenylacetic
acid (1.0 eq) and the desired alcohol (10-50 eq). If the alcohol is not used as the solvent,

add toluene.

Carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

Attach a reflux condenser (and a Dean-Stark apparatus if using toluene) and heat the

mixture to reflux.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Once the reaction is complete, allow the mixture to cool to room temperature.

If a large excess of a low-boiling alcohol was used, remove it under reduced pressure.

Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.

Wash the organic layer with saturated aqueous sodium bicarbonate solution until gas

evolution ceases.[2]

Wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford the crude ester.

Purify the crude product by column chromatography on silica gel or by distillation.

Method 2: Mild and Efficient - The Steglich
Esterification
The Steglich esterification is a powerful method for forming esters under mild, neutral

conditions, making it particularly suitable for substrates with acid-sensitive functional groups.[5]

It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-

Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-

dimethylaminopyridine (DMAP).[6]

Causality of Experimental Choices
The success of the Steglich esterification hinges on the in-situ activation of the carboxylic acid

by the carbodiimide.

Carbodiimide Activation: DCC reacts with the carboxylic acid to form a highly reactive O-

acylisourea intermediate.[7]
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DMAP Catalysis: This intermediate is then intercepted by DMAP, a superior nucleophile

compared to the alcohol, to form an N-acylpyridinium species. This "active ester" is highly

electrophilic and readily undergoes nucleophilic attack by the alcohol.[7] The use of catalytic

DMAP is crucial for efficient ester formation and to suppress the formation of the N-acylurea

byproduct.[7][8]

This method is advantageous for sterically demanding substrates as the activation step

circumvents the need for harsh acidic conditions and high temperatures.[5][7]

Reaction Mechanism: Steglich Esterification

Activation

DMAP Catalysis Ester Formation

R-COOH

O-Acylisourea Intermediate+ DCC

DCC

N-Acylpyridinium
Intermediate+ DMAP

Dicyclohexylurea (DHU)

R-COOR'+ R'-OH

R'-OH
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Caption: Mechanism of the Steglich Esterification.

Detailed Protocol: Steglich Esterification of 3,5-
Dimethylphenylacetic Acid
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Parameter Value/Condition Rationale

Reactants

3,5-Dimethylphenylacetic Acid 1.0 eq
The carboxylic acid to be

esterified.

Alcohol 1.0 - 1.5 eq The nucleophile.

Reagents

DCC or EDC 1.1 - 1.5 eq
The coupling agent to activate

the carboxylic acid.

DMAP 0.1 - 0.2 eq The nucleophilic catalyst.

Solvent

Dichloromethane (DCM) or

Acetonitrile
Anhydrous

Aprotic solvent to facilitate the

reaction. Acetonitrile is a

greener alternative.[9]

Reaction Conditions

Temperature 0 °C to Room Temperature
Mild conditions prevent side

reactions.

Time 2 - 12 hours
Generally faster than Fischer

esterification.

Work-up

Filtration
To remove the precipitated

dicyclohexylurea (DHU).

Washing Dilute HCl, aq. NaHCO₃
To remove unreacted starting

materials and DMAP.

Step-by-Step Methodology:

In a round-bottom flask, dissolve 3,5-dimethylphenylacetic acid (1.0 eq), the alcohol (1.2

eq), and DMAP (0.1 eq) in anhydrous dichloromethane or acetonitrile.
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Cool the solution to 0 °C in an ice bath.

Add a solution of DCC (1.2 eq) in the same solvent dropwise to the cooled mixture.

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

Upon completion, filter off the precipitated dicyclohexylurea (DHU).

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by flash column chromatography to yield the desired ester.

Method 3: The Powerhouse for Hindered Systems -
Yamaguchi Esterification
The Yamaguchi esterification is a highly effective method for the synthesis of esters, especially

from sterically hindered carboxylic acids.[10] It proceeds under mild conditions and generally

provides high yields.[11] The key reagent is 2,4,6-trichlorobenzoyl chloride (TCBC), which

forms a mixed anhydride with the carboxylic acid.[10][12]

Causality of Experimental Choices
The efficacy of the Yamaguchi protocol lies in the formation of a highly reactive mixed

anhydride intermediate.

Mixed Anhydride Formation: In the presence of a tertiary amine base like triethylamine

(Et₃N), 3,5-dimethylphenylacetic acid reacts with TCBC to form a mixed anhydride. The

bulky trichlorobenzoyl group provides steric hindrance that directs the subsequent

nucleophilic attack to the desired carbonyl group.[12]

DMAP-Catalyzed Acyl Transfer: Similar to the Steglich reaction, a stoichiometric amount of

DMAP is then used to attack the less hindered carbonyl of the mixed anhydride, forming a
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highly reactive acylpyridinium intermediate.[10] This intermediate is then readily attacked by

the alcohol to furnish the ester.[12]

This two-step, one-pot procedure is renowned for its high yields and functional group tolerance.

[11][13]

Experimental Workflow: Yamaguchi Esterification

Mixed Anhydride Formation Ester Formation Work-up and Purification

Dissolve 3,5-Dimethylphenylacetic Acid
and Et₃N in an aprotic solvent (e.g., THF, Toluene).

Add 2,4,6-trichlorobenzoyl chloride (TCBC)
and stir at room temperature.

Add a solution of the alcohol and DMAP
in the same solvent.

Stir at room temperature until
the reaction is complete (monitor by TLC).

Quench the reaction with water and
extract with an organic solvent.

Wash the organic layer with aqueous NaHCO₃

and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
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Caption: Workflow for Yamaguchi Esterification.

Detailed Protocol: Yamaguchi Esterification of 3,5-
Dimethylphenylacetic Acid

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 20 Tech Support

https://en.wikipedia.org/wiki/Yamaguchi_esterification
https://www.jk-sci.com/blogs/resource-center/yamaguchi-esterification
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1477764/full
https://www.alfa-chemistry.com/resources/yamaguchi-esterification.html
https://www.benchchem.com/product/b181087?utm_src=pdf-body-img
https://www.benchchem.com/product/b181087?utm_src=pdf-body
https://www.benchchem.com/product/b181087?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value/Condition Rationale

Reactants

3,5-Dimethylphenylacetic Acid 1.0 eq
The sterically hindered

carboxylic acid.

Alcohol 1.0 - 1.5 eq The nucleophile.

Reagents

2,4,6-Trichlorobenzoyl

Chloride (TCBC)
1.0 - 1.2 eq Forms the mixed anhydride.

Triethylamine (Et₃N) 1.0 - 1.2 eq
Base to neutralize the HCl

byproduct.

DMAP 1.0 - 3.0 eq
Nucleophilic catalyst for acyl

transfer.

Solvent

Toluene or THF Anhydrous Aprotic solvent.

Reaction Conditions

Temperature Room Temperature Mild reaction conditions.

Time 1 - 6 hours Typically a rapid reaction.

Work-up

Quenching Water or Saturated aq. NH₄Cl
To decompose any remaining

reactive species.

Extraction Ethyl acetate or Diethyl ether To isolate the product.

Step-by-Step Methodology:

To a stirred solution of 3,5-dimethylphenylacetic acid (1.0 eq) in anhydrous toluene, add

triethylamine (1.1 eq).

Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise at room temperature. Stir the mixture

for 1-2 hours.
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In a separate flask, prepare a solution of the alcohol (1.2 eq) and DMAP (1.5 eq) in

anhydrous toluene.

Add the solution from step 3 to the reaction mixture from step 2 and stir at room temperature

for 1-6 hours, monitoring the reaction by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Method 4: The Inversion Specialist - Mitsunobu
Reaction
The Mitsunobu reaction provides a powerful and mild method for the esterification of primary

and secondary alcohols with inversion of stereochemistry at the alcohol center.[14] It employs

triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate

(DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

Causality of Experimental Choices
The Mitsunobu reaction proceeds through the activation of the alcohol, rather than the

carboxylic acid.

Alcohol Activation: Triphenylphosphine and DEAD react to form a phosphonium salt, which

then reacts with the alcohol to form an alkoxyphosphonium salt. This converts the hydroxyl

group into an excellent leaving group.[14][16]

SN2 Displacement: The carboxylate anion, formed by the deprotonation of the carboxylic

acid by the betaine intermediate, then acts as a nucleophile and displaces the activated

hydroxyl group via an Sₙ2 mechanism, resulting in the formation of the ester with inversion of

configuration at the alcohol's stereocenter.[14]
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While highly effective, the reaction can be sensitive to the acidity of the carboxylic acid and

steric hindrance around both the alcohol and the acid. For sterically hindered acids, the

reaction may be slower.

Reaction Mechanism: Mitsunobu Reaction

Activation of Alcohol

SN2 Displacement

PPh₃

Alkoxyphosphonium Salt+ DEAD, + R'-OH

DEAD

R'-OH

R-COOR'+ R-COO⁻ (SN2)

Triphenylphosphine oxide (TPPO)

R-COO⁻

Click to download full resolution via product page

Caption: Simplified Mechanism of the Mitsunobu Reaction.

Detailed Protocol: Mitsunobu Esterification of 3,5-
Dimethylphenylacetic Acid
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Parameter Value/Condition Rationale

Reactants

3,5-Dimethylphenylacetic Acid 1.2 eq The nucleophile.

Alcohol 1.0 eq The substrate to be activated.

Reagents

Triphenylphosphine (PPh₃) 1.5 eq
The activating reagent for the

alcohol.

DIAD or DEAD 1.5 eq
The co-reagent for the

activation.

Solvent

Tetrahydrofuran (THF) or

Dichloromethane (DCM)
Anhydrous Aprotic solvent.

Reaction Conditions

Temperature 0 °C to Room Temperature Mild conditions.

Time 1 - 12 hours
Reaction progress should be

monitored.

Work-up

Solvent Removal
To concentrate the reaction

mixture.

Purification Column Chromatography

To separate the ester from

triphenylphosphine oxide and

the reduced azodicarboxylate.

Step-by-Step Methodology:

Dissolve 3,5-dimethylphenylacetic acid (1.2 eq), the alcohol (1.0 eq), and

triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert

atmosphere.
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Cool the solution to 0 °C in an ice bath.

Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours,

monitoring by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the residue directly by flash column chromatography to isolate the ester, separating it

from the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.

Method 5: The High-Yield Pathway - Esterification
via the Acid Chloride
For sterically hindered carboxylic acids, conversion to the more reactive acid chloride followed

by reaction with an alcohol is often the most reliable and highest-yielding method.[17] This two-

step process overcomes the low reactivity of the parent carboxylic acid.

Causality of Experimental Choices
This method is effective due to the significantly enhanced electrophilicity of the acid chloride

compared to the carboxylic acid.

Acid Chloride Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride

((COCl)₂) are commonly used to convert carboxylic acids to acid chlorides.[18] These

reactions proceed readily and the byproducts are gaseous (SO₂, HCl, CO, CO₂), which are

easily removed. The use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl

chloride can accelerate the reaction.

Esterification: The resulting acid chloride is highly electrophilic and reacts rapidly with

alcohols, even sterically hindered ones, to form the ester. A base, such as pyridine or

triethylamine, is typically added to scavenge the HCl produced during the reaction.

Experimental Workflow: Acid Chloride Formation and
Esterification
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Step 1: Acid Chloride Formation

Step 2: Esterification

Work-up and Purification

React 3,5-Dimethylphenylacetic Acid
with SOCl₂ or (COCl)₂.

Remove excess reagent and solvent
in vacuo to obtain the crude acid chloride.

Dissolve the crude acid chloride
in an aprotic solvent.

Add the alcohol and a base (e.g., pyridine)
and stir at room temperature.

Quench with water and extract with
an organic solvent.

Wash with dilute acid, aqueous NaHCO₃,
and brine.

Dry over Na₂SO₄, filter, and concentrate.

Purify by column chromatography or distillation.
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Caption: Workflow for Esterification via Acid Chloride.
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Detailed Protocol: Synthesis of 3,5-
Dimethylphenylacetyl Chloride and Subsequent
Esterification

Parameter Value/Condition Rationale

Acid Chloride Formation

3,5-Dimethylphenylacetic Acid 1.0 eq Starting material.

Thionyl Chloride or Oxalyl

Chloride
2.0 - 5.0 eq Chlorinating agent.

DMF (with Oxalyl Chloride) catalytic Accelerates the reaction.

Solvent Neat or DCM/Toluene Reaction medium.

Temperature Room Temperature to Reflux
To drive the reaction to

completion.

Esterification

3,5-Dimethylphenylacetyl

Chloride
1.0 eq The reactive intermediate.

Alcohol 1.0 - 1.2 eq The nucleophile.

Pyridine or Triethylamine 1.1 - 1.5 eq HCl scavenger.

Solvent DCM or THF Anhydrous, aprotic.

Temperature 0 °C to Room Temperature Usually a fast reaction.

Step-by-Step Methodology:

Part A: Synthesis of 3,5-Dimethylphenylacetyl Chloride

To a round-bottom flask containing 3,5-dimethylphenylacetic acid (1.0 eq), add an excess

of thionyl chloride (2-5 eq).

Optionally, add a catalytic amount of DMF (1 drop).
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Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by the cessation of

gas evolution (HCl and SO₂).

Cool the reaction mixture to room temperature and carefully remove the excess thionyl

chloride under reduced pressure. The crude 3,5-dimethylphenylacetyl chloride is often used

directly in the next step without further purification.

Part B: Esterification

Dissolve the crude 3,5-dimethylphenylacetyl chloride (1.0 eq) in anhydrous dichloromethane

under an inert atmosphere.

Cool the solution to 0 °C and add the desired alcohol (1.1 eq) followed by the dropwise

addition of pyridine (1.2 eq).

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

Upon completion, dilute the reaction with dichloromethane and wash with 1 M HCl, water,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude ester by flash column chromatography or distillation.

Comparative Summary of Esterification Protocols
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Method Key Reagents Conditions Advantages Disadvantages

Fischer-Speier
Acid catalyst

(H₂SO₄, p-TsOH)

High temp.,

excess alcohol

Inexpensive

reagents, simple

setup.

Reversible, long

reaction times,

harsh conditions.

Steglich
DCC/EDC,

DMAP
Mild (0 °C to RT)

Mild conditions,

good for

sensitive

substrates.

Formation of

urea byproduct,

DCC is an

allergen.

Yamaguchi
TCBC, Et₃N,

DMAP
Mild (RT)

High yields for

hindered acids,

mild conditions.

Reagents are

more expensive.

Mitsunobu
PPh₃,

DEAD/DIAD
Mild (0 °C to RT)

Inversion of

alcohol

stereochemistry,

mild.

Stoichiometric

byproducts can

complicate

purification.

Via Acid Chloride
SOCl₂ or

(COCl)₂, Pyridine

Two steps, mild

esterification

High yields, very

reliable for

hindered acids.

Harsh reagents

for acid chloride

formation, two

steps.

Conclusion
The successful esterification of the sterically hindered 3,5-dimethylphenylacetic acid is

readily achievable with the appropriate choice of methodology. While the classic Fischer

esterification can be effective with careful control of reaction conditions, milder and more

efficient protocols such as the Steglich, Yamaguchi, and Mitsunobu reactions offer significant

advantages, particularly for sensitive substrates. For ultimate reliability and high yields,

conversion to the acid chloride followed by esterification remains a superior strategy. The

selection of the optimal protocol will depend on the specific requirements of the synthesis,

including scale, functional group tolerance, and available resources. This guide provides the

foundational knowledge and practical protocols to enable researchers to confidently tackle the

esterification of this and other sterically demanding carboxylic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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